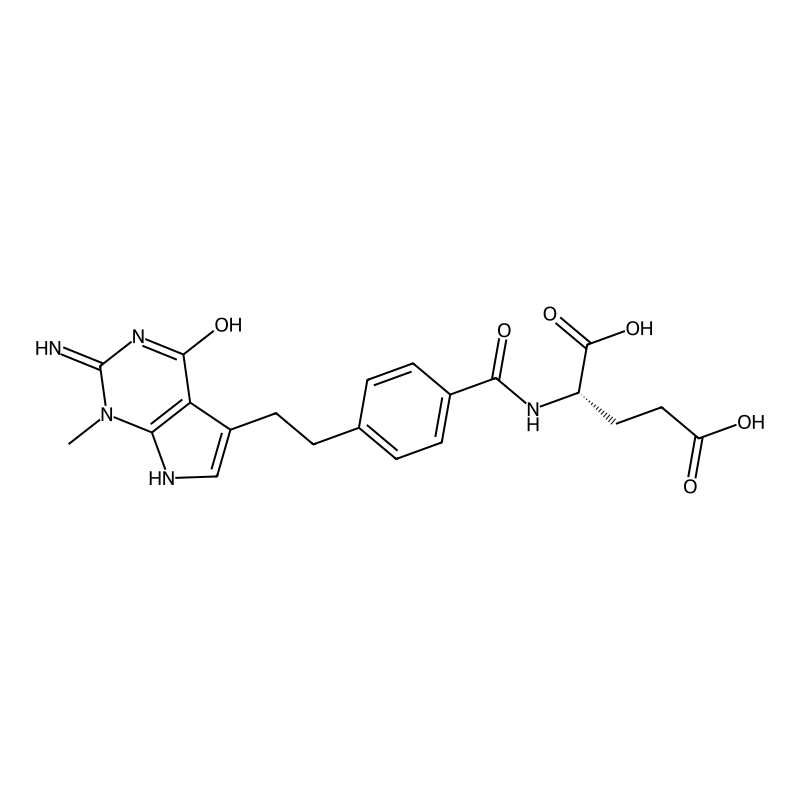N-Methyl Pemetrexed

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
N-Methyl Pemetrexed as an Impurity:
N-Methyl Pemetrexed is primarily recognized as an impurity of Pemetrexed, a well-established antifolate drug used in cancer treatment []. Impurities are unintended substances present in a pharmaceutical product at trace levels. Their presence can potentially affect the drug's efficacy, safety, and stability [].
Research on N-Methyl Pemetrexed:
While N-Methyl Pemetrexed itself is not currently used as a therapeutic agent, research has been conducted to understand its properties and potential impact on Pemetrexed's effectiveness. Studies have focused on:
- Analytical Methods: Developing techniques to accurately detect and quantify N-Methyl Pemetrexed in Pemetrexed samples is crucial for ensuring the drug's quality and controlling the level of this impurity []. This research contributes to maintaining the safety and efficacy of Pemetrexed for patients.
- Impact on Pemetrexed Activity: Some studies have investigated the potential influence of N-Methyl Pemetrexed on Pemetrexed's anti-cancer activity. However, the current understanding suggests that N-Methyl Pemetrexed is unlikely to significantly impact Pemetrexed's effectiveness at the typically observed impurity levels [].
N-Methyl Pemetrexed is a derivative of Pemetrexed, a well-known antifolate chemotherapeutic agent primarily used in the treatment of various cancers, including mesothelioma and non-small cell lung cancer. This compound features a methyl group attached to the nitrogen atom in the structure of Pemetrexed, which can influence its pharmacological properties and biological activity. N-Methyl Pemetrexed is often regarded as an impurity in Pemetrexed formulations, but it has garnered attention for its potential therapeutic implications and effects on drug efficacy and toxicity.
N-Methyl Pemetrexed, as an impurity, lacks dedicated research on its mechanism of action.
- Hydrolysis: The compound can be hydrolyzed under basic or acidic conditions, leading to the formation of active metabolites.
- Methylation: As an impurity, N-Methyl Pemetrexed may form during the synthesis of Pemetrexed when methylating agents are present, particularly during the condensation reactions involving benzoic acid derivatives and diethyl L-glutamate .
- Degradation: N-Methyl Pemetrexed may also degrade under oxidative conditions, similar to its parent compound, affecting stability and efficacy .
N-Methyl Pemetrexed exhibits biological activity akin to that of Pemetrexed, primarily through its mechanism as an antifolate. It inhibits key enzymes involved in folate metabolism, such as:
- Dihydrofolate reductase: This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor necessary for nucleotide synthesis.
- Thymidylate synthase: Inhibition leads to impaired DNA synthesis and cell proliferation.
The presence of the methyl group may alter its affinity for these targets and potentially modify its pharmacokinetics and toxicity profile compared to Pemetrexed .
The synthesis of N-Methyl Pemetrexed typically occurs during the production of Pemetrexed itself. Key steps include:
- Condensation Reaction: The reaction between benzoic acid derivatives and diethyl L-glutamate in the presence of activating agents like 2-chloro-4,6-dimethoxytriazine results in the formation of various intermediates.
- Methylation: The use of methylating agents during synthesis can lead to the formation of N-Methyl Pemetrexed as an impurity .
- Purification: Techniques like crystallization or chromatography are employed to isolate N-Methyl Pemetrexed from the reaction mixture.
While primarily recognized as an impurity in Pemetrexed formulations, N-Methyl Pemetrexed may have applications in research settings:
- Investigating Drug Interactions: Understanding how this compound interacts with biological systems can provide insights into drug efficacy and safety.
- Pharmacokinetic Studies: Its presence may affect the absorption and distribution profiles of Pemetrexed in clinical settings.
Research into N-Methyl Pemetrexed's interactions is limited but suggests potential effects on:
- Drug Metabolism: The presence of this compound may influence the metabolic pathways of Pemetrexed, potentially altering its therapeutic effects or toxicity.
- Cellular Uptake: Variations in cellular transport mechanisms due to structural differences could affect how effectively drugs reach their targets within cancer cells .
N-Methyl Pemetrexed shares structural similarities with several other antifolate compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Pemetrexed | Core pyrrolo[2,3-d]pyrimidine structure | Primary therapeutic agent |
| Methotrexate | Contains a different pteridine core | Widely used for various cancers |
| Raltitrexed | Modified pyrrolo[2,3-d]pyrimidine | Enhanced selectivity for tumors |
| 6-Methyl Substituted Antifolates | Additional methyl groups | Improved tumor transport selectivity |
N-Methyl Pemetrexed stands out due to its specific methylation at the nitrogen atom, which can influence both its pharmacological properties and its role as an impurity in formulations .








